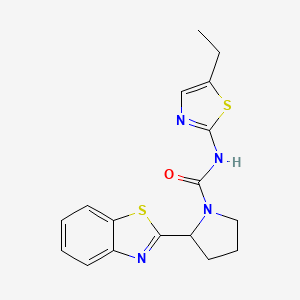![molecular formula C18H20N4OS B6974310 1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-(1,3-thiazol-5-yl)ethanone](/img/structure/B6974310.png)
1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-(1,3-thiazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-(1,3-thiazol-5-yl)ethanone is a complex organic compound that features a benzimidazole ring fused with a piperidine and thiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-(1,3-thiazol-5-yl)ethanone typically involves multi-step organic reactions. One common route includes:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Piperidine Substitution: The benzimidazole derivative is then reacted with piperidine in the presence of a suitable base to form the piperidinyl-benzimidazole intermediate.
Thiazole Incorporation: The final step involves the coupling of the piperidinyl-benzimidazole intermediate with a thiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-(1,3-thiazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine and thiazole moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides.
Applications De Recherche Scientifique
1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-(1,3-thiazol-5-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-(1,3-thiazol-5-yl)ethanone involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine and thiazole moieties may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole and its derivatives share the benzimidazole ring structure.
Piperidine Derivatives: Compounds such as piperidine and its derivatives have similar piperidine moieties.
Thiazole Derivatives: Compounds like thiazole and its derivatives contain the thiazole ring.
Uniqueness
1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-(1,3-thiazol-5-yl)ethanone is unique due to the combination of these three distinct moieties in a single molecule. This unique structure may confer enhanced biological activity and specificity compared to compounds containing only one or two of these moieties.
Propriétés
IUPAC Name |
1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-(1,3-thiazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-12-4-5-15-16(7-12)21-18(20-15)13-3-2-6-22(10-13)17(23)8-14-9-19-11-24-14/h4-5,7,9,11,13H,2-3,6,8,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKJMSVYCRHBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CCCN(C3)C(=O)CC4=CN=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclopropyl-N-[[1-(2-fluoro-4-hydroxybenzoyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B6974230.png)
![(3-chloro-4-hydroxyphenyl)-[(2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6974233.png)
![2-[4-(2-Hydroxy-4-propan-2-ylbenzoyl)morpholin-3-yl]cyclohexan-1-one](/img/structure/B6974237.png)
![N-[2-(3-oxopiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B6974244.png)
![2-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]furan-2,5-dicarboxamide](/img/structure/B6974249.png)
![2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-[3-[3-(trifluoromethyl)phenyl]cyclobutyl]acetamide](/img/structure/B6974254.png)
![4-cyclopentyl-N-[2-(4-ethylpiperazin-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B6974262.png)

![1-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-3-[4-(1H-pyrazol-5-yl)phenyl]urea](/img/structure/B6974293.png)
![1-[3-(2-Hydroxyethoxy)piperidin-1-yl]-2-(1,3-thiazol-5-yl)ethanone](/img/structure/B6974302.png)
![3-[(3-methylphenyl)methyl]-N-[4-[2-oxo-2-(propan-2-ylamino)ethyl]phenyl]azetidine-1-carboxamide](/img/structure/B6974312.png)
![1-(6-methoxypyridin-2-yl)-N-methyl-N-[(1-methyltriazol-4-yl)methyl]methanamine](/img/structure/B6974313.png)

![4-[[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]methyl]oxan-4-ol](/img/structure/B6974332.png)
